molecular formula C12H11NO2 B1373717 1-benzyl-1H-pyrrole-3-carboxylic acid CAS No. 18159-17-6

1-benzyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1373717
CAS RN: 18159-17-6
M. Wt: 201.22 g/mol
InChI Key: ZDXQRPRUTRYTCC-UHFFFAOYSA-N
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Description

1-benzyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 1-benzyl-1H-pyrrole-3-carboxylic acid consists of a benzyl group attached to the 1-position of a pyrrole ring, with a carboxylic acid group attached to the 3-position . The InChI string representation of the molecule is 1S/C12H11NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15) .


Physical And Chemical Properties Analysis

1-benzyl-1H-pyrrole-3-carboxylic acid is a powder that is stored at room temperature . It has a melting point of 149-150°C .

Scientific Research Applications

1. General Information “1-benzyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 18159-17-6 . It is typically stored at room temperature and comes in a physical form of powder .

2. Relevance in Medicinal Chemistry Pyrrole, which is a part of the “1-benzyl-1H-pyrrole-3-carboxylic acid” structure, is known as a biologically active scaffold possessing a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds . They can be found in many natural products and marketed drugs, and are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

3. Synthesis of Pyrroles There are various tactical approaches to synthesize pyrrole and pyrrole containing analogs . For example, in 2016, Niknam et al. synthesized a variety of 2,3,4,5-tetrasubstituted pyrroles through the one-pot multistep reaction of substituted aldehydes, NH4OAc, and 1,3-dicarbonyl compound by using carbene precursors in the presence of NaOH in absolute ethanol under reflux condition .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 1-benzyl-1H-pyrrole-3-carboxylic acid are not available, research into pyrrole derivatives is ongoing due to their wide range of biological activities . Further studies could focus on exploring the potential applications of 1-benzyl-1H-pyrrole-3-carboxylic acid in various fields, such as medicine and agriculture.

properties

IUPAC Name

1-benzylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXQRPRUTRYTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-pyrrole-3-carboxylic acid

CAS RN

18159-17-6
Record name 1-benzyl-1H-pyrrole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Villarreal, R Martínez - Synthesis, 2010 - thieme-connect.com
… In accordance with the synthetic strategy shown in Scheme [³] , 1-benzyl-1H-pyrrole-3-carboxylic acid (12) was prepared in good yield from ethyl 1H-pyrrole-3-carboxylate (11) by …
Number of citations: 9 www.thieme-connect.com

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